molecular formula C8H15N5O B086930 Noformicin CAS No. 155-38-4

Noformicin

Cat. No. B086930
CAS RN: 155-38-4
M. Wt: 197.24 g/mol
InChI Key: QGFXBZOMUMWGII-UHFFFAOYSA-N
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Description

Noformicin is a chemical compound that has been widely used in scientific research due to its unique properties. It is a derivative of the naturally occurring compound, formic acid, and has been synthesized through various methods.

Mechanism Of Action

Noformicin's mechanism of action is not fully understood, but it is believed to work by disrupting cellular processes in bacteria, fungi, and viruses. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Noformicin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as induce apoptosis in cancer cells. Additionally, Noformicin has been shown to reduce oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using Noformicin in lab experiments is its wide range of applications. It has been shown to have antibacterial, antifungal, and antiviral properties, as well as cytotoxic effects on cancer cells. Additionally, Noformicin has been shown to reduce oxidative stress and inflammation, making it useful in the study of a variety of diseases.
One limitation of using Noformicin in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on both cancer and non-cancer cells, and care must be taken when using it in experiments. Additionally, Noformicin's mechanism of action is not fully understood, which may limit its usefulness in certain experiments.

Future Directions

There are many future directions for research involving Noformicin. One area of research could focus on understanding its mechanism of action, which would allow for more targeted use in the treatment of diseases. Additionally, research could focus on developing new methods for synthesizing Noformicin, which could lead to more efficient and cost-effective production. Finally, research could focus on developing new derivatives of Noformicin with improved properties, such as reduced toxicity or increased potency.

Synthesis Methods

Noformicin can be synthesized through various methods, including the reaction of formic acid with nitric acid, or the reaction of formic acid with phosphorus pentoxide. Another method involves the reaction of formic acid with sulfuric acid and nitric acid. The resulting product is then purified through recrystallization and other techniques.

Scientific Research Applications

Noformicin has been widely used in scientific research due to its unique properties. It has been shown to have antibacterial, antifungal, and antiviral properties, making it useful in the study of infectious diseases. It has also been used in the study of cancer, as it has been shown to have cytotoxic effects on cancer cells. Additionally, Noformicin has been used in the study of oxidative stress and inflammation.

properties

CAS RN

155-38-4

Product Name

Noformicin

Molecular Formula

C8H15N5O

Molecular Weight

197.24 g/mol

IUPAC Name

5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide

InChI

InChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14)

InChI Key

QGFXBZOMUMWGII-UHFFFAOYSA-N

Isomeric SMILES

C1CC(=N[C@@H]1C(=O)NCCC(=N)N)N

SMILES

C1CC(=NC1C(=O)NCCC(=N)N)N

Canonical SMILES

C1CC(=NC1C(=O)NCCC(=N)N)N

synonyms

(+,-)-2-amino-N-(2-amidinoethyl)-1- pyrroline-5-carboxamide
N-(2-amidinoethyl)- 5-imino-2-pyrrolidinecarboxamide
noformicin
NOFORMICIN, (+)-
noformicin, (DL)-isomer
noformycin

Origin of Product

United States

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